tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 370880-83-4
VCID: VC11997575
InChI: InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h4,6,8H,5,7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=C1C=NC=C2
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

CAS No.: 370880-83-4

Cat. No.: VC11997575

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate - 370880-83-4

Specification

CAS No. 370880-83-4
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name tert-butyl 2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h4,6,8H,5,7H2,1-3H3
Standard InChI Key CXJWLLXWCAVZNN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C1C=NC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C1C=NC=C2

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolo[2,3-c]pyridine scaffold, a bicyclic system combining pyrrole and pyridine rings. The 2,3-dihydro modification introduces partial saturation at the 2- and 3-positions, reducing aromaticity and altering electronic properties compared to fully aromatic analogs. The Boc group at the 1-position enhances solubility in organic solvents and stabilizes the nitrogen atom against undesired reactions during synthesis.

Molecular Formula: C₁₂H₁₅N₂O₂
Molecular Weight: 219.26 g/mol (calculated from atomic masses)
IUPAC Name: tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Key Structural Features:

  • Partially Saturated Core: The dihydro modification introduces two single bonds (C2–C3), increasing conformational flexibility.

  • Boc Protection: The tert-butyloxycarbonyl group masks the pyrrole nitrogen, preventing unwanted nucleophilic attacks.

  • Electron-Deficient Pyridine Ring: The pyridine moiety retains aromaticity, enabling π-π stacking interactions in biological systems.

Spectroscopic and Computational Data

While experimental data for this specific compound remains limited, insights can be extrapolated from related structures:

PropertyValue/DescriptionSource Analogy
¹H NMR (CDCl₃)δ 1.5 (s, 9H, Boc), 2.8–3.2 (m, 2H, CH₂), (aromatic analogs)
4.1–4.3 (m, 2H, CH₂), 6.8–7.2 (m, 2H, Ar)
LogP (Predicted)2.1–2.5 (similar Boc derivatives)
Solubility0.3–0.5 mg/mL in DMSO

The reduced aromaticity lowers π-electron density, potentially increasing solubility in polar aprotic solvents compared to fully aromatic analogs .

Synthetic Methodologies

Core Scaffold Construction

The pyrrolo[2,3-c]pyridine core is typically assembled via cyclization reactions. A common route involves:

  • Larock Indole Synthesis: Palladium-catalyzed coupling of ortho-iodoanilines with alkynes generates the pyrrolopyridine skeleton. For dihydro derivatives, partial hydrogenation follows using H₂/Pd/C or transfer hydrogenation.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) introduces the protecting group.

Optimization Considerations:

  • Hydrogenation Selectivity: Catalytic hydrogenation must target the 2,3-positions without over-reducing the pyridine ring.

  • Inert Conditions: Reactions require anhydrous solvents (e.g., THF, DCM) and nitrogen atmospheres to prevent Boc group hydrolysis.

Industrial-Scale Production

Scalable synthesis employs continuous-flow reactors to enhance yield and purity:

ParameterCondition
Catalyst5% Pd/C (50–100 mesh)
Hydrogen Pressure30–50 psi
Temperature25–40°C
Residence Time2–4 hours

Post-synthesis purification involves column chromatography (SiO₂, hexane/EtOAc) or recrystallization from ethanol/water mixtures.

Reactivity and Functionalization

Site-Selective Reactions

The dihydro core offers distinct reactivity compared to aromatic analogs:

  • C4 Position Electrophilicity: The pyridine nitrogen directs electrophilic substitution to C4, enabling nitration or halogenation.

  • Reductive Alkylation: The saturated C2–C3 bond permits hydrogenolysis, facilitating ring-opening reactions for hybrid scaffold synthesis.

Example Transformation:
tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylateHCl, MeOHBoc Deprotection2,3Dihydro-1H-pyrrolo[2,3-c]pyridine\text{tert-Butyl 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate} \xrightarrow[\text{HCl, MeOH}]{\text{Boc Deprotection}} 2,3-\text{Dihydro-1H-pyrrolo[2,3-c]pyridine}

Pharmaceutical Applications

Kinase Inhibitor Development

The dihydro scaffold mimics ATP-binding motifs in kinases, making it valuable for inhibitor design:

  • c-Met Inhibitors: Derivatives show nanomolar IC₅₀ values against mesenchymal-epithelial transition factor (c-Met), a target in oncology.

  • JAK2/STAT3 Pathway Modulation: Structural analogs inhibit Janus kinase 2, relevant in myeloproliferative disorders .

Central Nervous System (CNS) Agents

The Boc group enhances blood-brain barrier permeability:

DerivativeActivityMechanism
NMDA Receptor AntagonistsNeuroprotection in stroke modelsGlutamate site inhibition
MAO-B InhibitorsPotential for Parkinson’s diseaseEnzyme irreversible binding

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity Control: Competing reactions during hydrogenation necessitate advanced catalytic systems.

  • Boc Group Stability: Acidic conditions during downstream processing risk deprotection, requiring orthogonal protecting groups.

Emerging Applications

  • PROTACs (Proteolysis-Targeting Chimeras): The scaffold’s rigidity aids in E3 ligase recruitment moiety design.

  • Covalent Inhibitors: Functionalization with acrylamides enables targeted cysteine engagement.

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